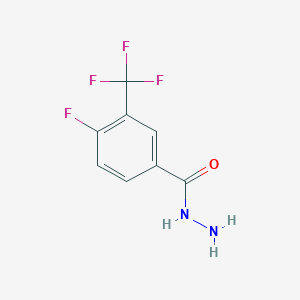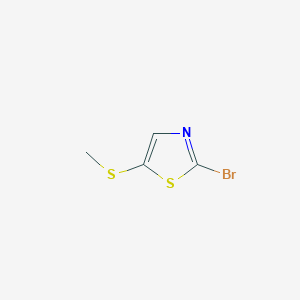
5-(tert-Butyl)-7-iodo-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(tert-Butyl)-7-iodo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities. The presence of the tert-butyl and iodine substituents on the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-7-iodo-1H-indole typically involves the iodination of a tert-butyl-substituted indole precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indole ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microreactor technology can enhance the efficiency and yield of the synthesis process . These methods allow for better control over reaction conditions and reduce the risk of side reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the indole ring is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, resulting in the formation of 5-(tert-Butyl)-1H-indole.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN3) and potassium cyanide (KCN).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: 5-(tert-Butyl)-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5-(tert-Butyl)-7-iodo-1H-indole is used as a building block in organic synthesis.
Biology: In biological research, indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This compound may be explored for similar activities .
Medicine: Indole derivatives are often investigated for their potential therapeutic applications. The compound may be studied for its effects on specific biological targets and pathways, contributing to drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
作用機序
The mechanism of action of 5-(tert-Butyl)-7-iodo-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. The tert-butyl and iodine substituents may enhance the compound’s binding affinity and specificity . Further studies are needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
5-tert-Butyl-1H-indole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.
7-Iodo-1H-indole: Lacks the tert-butyl substituent, affecting its lipophilicity and biological activity.
5-tert-Butyl-7-bromo-1H-indole: Similar structure but with a bromine substituent instead of iodine, leading to different reactivity and applications.
Uniqueness: The combination of tert-butyl and iodine substituents in 5-(tert-Butyl)-7-iodo-1H-indole makes it unique. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The iodine substituent provides a site for further functionalization, allowing for the synthesis of diverse derivatives .
特性
分子式 |
C12H14IN |
|---|---|
分子量 |
299.15 g/mol |
IUPAC名 |
5-tert-butyl-7-iodo-1H-indole |
InChI |
InChI=1S/C12H14IN/c1-12(2,3)9-6-8-4-5-14-11(8)10(13)7-9/h4-7,14H,1-3H3 |
InChIキー |
RPBRFNFJXXKSPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C2C(=C1)C=CN2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [(cyanomethyl)sulfanyl]acetate](/img/structure/B13668890.png)
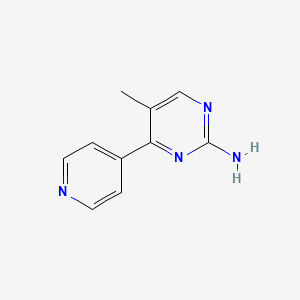

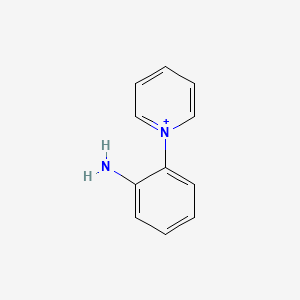
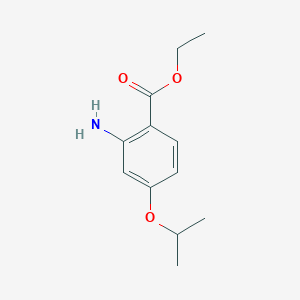
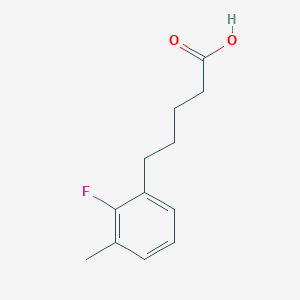



![4-[[trans-4-(Boc-amino)cyclohexyl]oxy]-2-chlorobenzonitrile](/img/structure/B13668922.png)
